

Physical and chemical properties of 3-Phenoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Phenoxybenzoyl chloride

Cat. No.: B1349976

[Get Quote](#)

An In-depth Technical Guide to 3-Phenoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzoyl chloride (CAS No. 3586-15-0) is a highly reactive acyl chloride derivative of 3-phenoxybenzoic acid. It serves as a critical intermediate in organic synthesis, particularly in the preparation of esters and amides. Its bifunctional nature, featuring a reactive acid chloride group and a stable diphenyl ether moiety, makes it a valuable building block for complex molecules, including pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its physical and chemical properties, reactivity, and synthesis protocols.

It is important to distinguish **3-phenoxybenzoyl chloride** from the structurally similar 3-phenoxybenzyl chloride (CAS No. 53874-66-1). The former contains a carbonyl group (-COCl) attached to the benzene ring, making it an acyl chloride. The latter has a chloromethyl group (-CH₂Cl) and is a benzyl halide. This guide focuses exclusively on the acyl chloride, **3-phenoxybenzoyl chloride**.

Physical and Chemical Properties

The quantitative data available for **3-Phenoxybenzoyl chloride** are summarized below. As a highly reactive intermediate, extensive physical property data is not as commonly published as for more stable end-products.

Property	Value	Reference(s)
CAS Number	3586-15-0	[1],[2]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[3]
Molecular Weight	232.66 g/mol	[3]
Appearance	Clear liquid	[3]
Boiling Point	139 °C at 3 mmHg	[3]
Infrared (IR) Spectrum	Neat: 1755 cm ⁻¹ (C=O stretch), 1584 cm ⁻¹	[3]

Chemical Reactivity, Stability, and Safety

As an acyl chloride, the chemistry of **3-phenoxybenzoyl chloride** is dominated by the electrophilicity of the carbonyl carbon.

Reactivity:

- Reaction with Water: It reacts violently with water in an exothermic hydrolysis reaction to form 3-phenoxybenzoic acid and corrosive hydrogen chloride gas.[2] This reaction underscores the need to handle the compound under anhydrous conditions.
- Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles. Alcohols are acylated to form esters, while primary and secondary amines form amides. These reactions are fundamental to its use as a synthetic intermediate.
- Incompatible Materials: The compound should not be brought into contact with water, strong bases, strong oxidizing agents, amines, or alcohols (unless a reaction is intended).[2][4]

Stability and Storage:

- **Moisture Sensitivity:** Due to its high reactivity with water, it is classified as moisture-sensitive. [\[5\]](#)
- **Storage Conditions:** It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. [\[2\]](#) Storage should be in a locked, secure location accessible only to authorized personnel. [\[2\]](#)

Safety and Handling:

- **Hazards:** **3-Phenoxybenzoyl chloride** is a corrosive substance that causes severe skin burns and eye damage. [\[2\]](#) It is harmful if swallowed or inhaled. [\[6\]](#)
- **Personal Protective Equipment (PPE):** When handling, wear protective gloves, chemical safety goggles, a face shield, and a lab coat. All operations should be conducted inside a chemical fume hood to avoid inhalation of vapors. [\[2\]](#)
- **Fire Safety:** In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use water, as it will react violently. [\[2\]](#) Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride. [\[2\]](#)

Experimental Protocols

The synthesis of **3-phenoxybenzoyl chloride** is typically achieved by activating the corresponding carboxylic acid. Below are two common laboratory-scale methods.

Method 1: Synthesis using Thionyl Chloride

This protocol uses thionyl chloride (SOCl_2) as the chlorinating agent, which produces gaseous byproducts (SO_2 and HCl) that are easily removed.

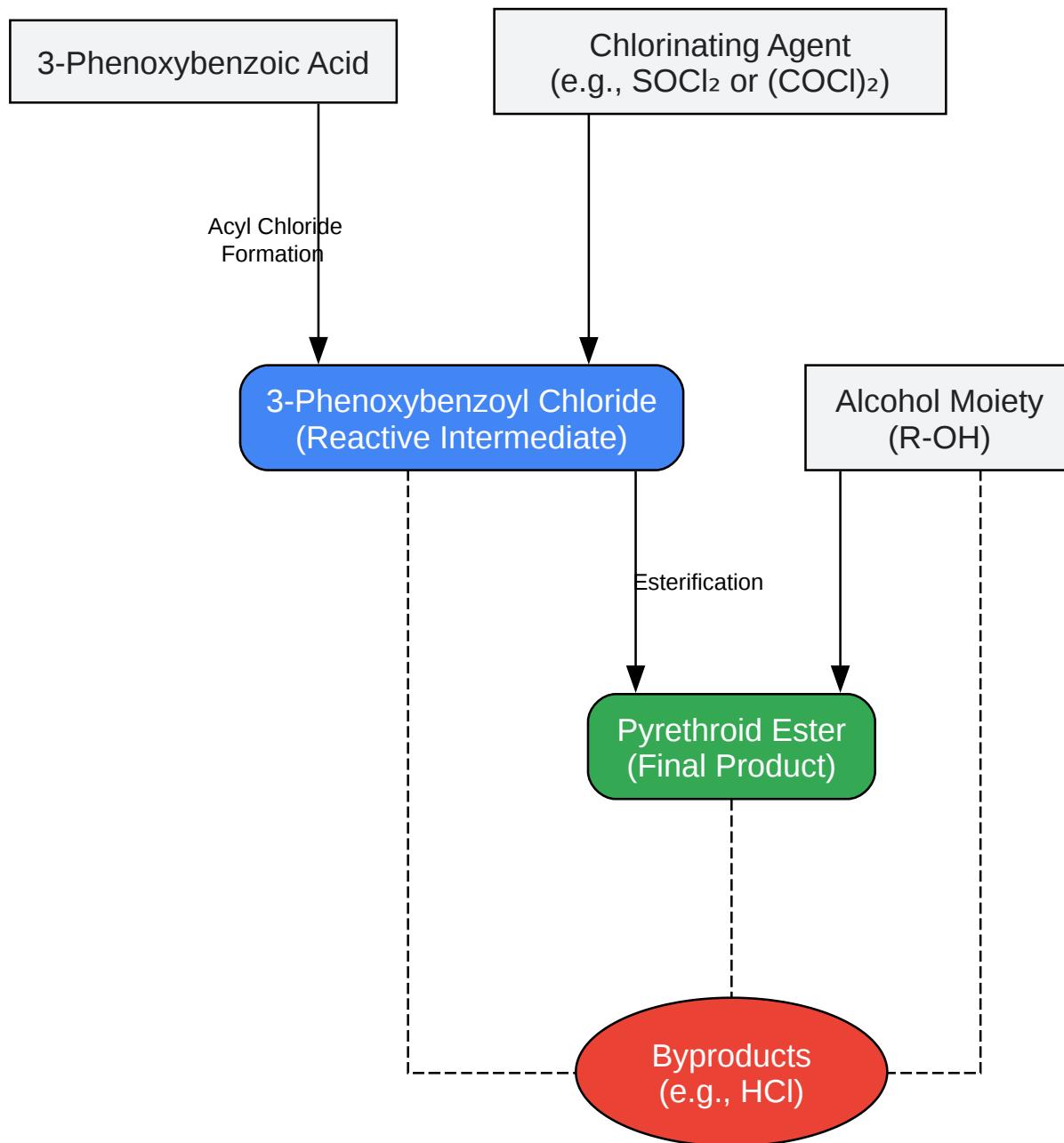
Procedure:

- To 125 mL of thionyl chloride in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 25 g (0.12 mol) of 3-phenoxybenzoic acid portionwise.
- Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

- After the reaction is complete, allow the mixture to cool.
- Remove the excess thionyl chloride by distillation under atmospheric pressure.
- Add 200 mL of a high-boiling inert solvent, such as toluene, to the residue to aid in the removal of the remaining thionyl chloride.
- Evaporate the solvent in vacuo to yield the crude **3-phenoxybenzoyl chloride** as a liquid.[\[7\]](#)

Method 2: Synthesis using Oxalyl Chloride

This method uses oxalyl chloride ($(COCl)_2$) and a catalytic amount of N,N-dimethylformamide (DMF), a combination known as the Vilsmeier-Haack reagent, for a milder conversion.


Procedure:

- In a flask under an inert atmosphere, dissolve 1.95 g (9.10 mmol) of 3-phenoxybenzoic acid in 45 mL of anhydrous dichloromethane (CH_2Cl_2).
- To the solution, add 0.89 mL (10.01 mmol) of oxalyl chloride, followed by one drop of anhydrous DMF as a catalyst.
- Stir the reaction mixture at room temperature overnight.
- Remove the solvent and volatile byproducts (CO, CO_2) in vacuo.
- Take up the oily residue in diethyl ether (Et_2O) and carefully decant the liquid away from any precipitated solids.
- Evaporate the diethyl ether to yield the crude product.
- For higher purity, the product can be purified by short-path vacuum distillation (boiling point: 139 °C at 3 mmHg).[\[3\]](#)

Synthetic Workflow Visualization

3-Phenoxybenzoyl chloride is a key intermediate in the synthesis of pyrethroid insecticides, which are esters of a specific carboxylic acid and an alcohol moiety. The diagram below

illustrates the role of **3-phenoxybenzoyl chloride** in synthesizing a generic pyrethroid-type ester.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 3-phenoxybenzoic acid to a pyrethroid ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-PHENOXYBENZOYL CHLORIDE CAS#: 3586-15-0 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-PHENOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Phenoxybenzoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349976#physical-and-chemical-properties-of-3-phenoxybenzoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com